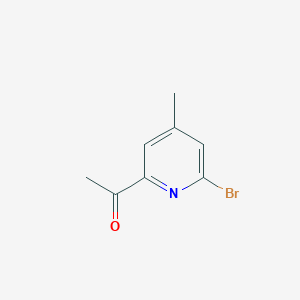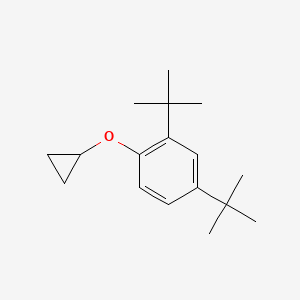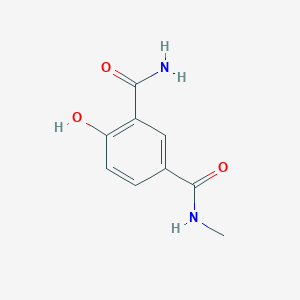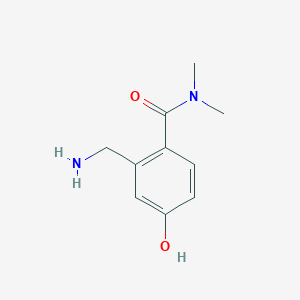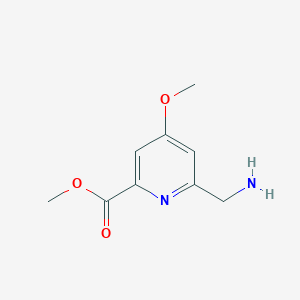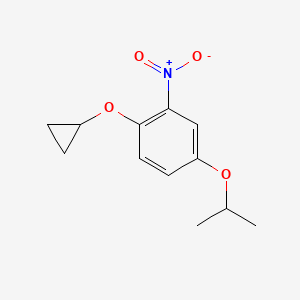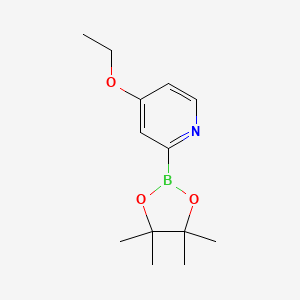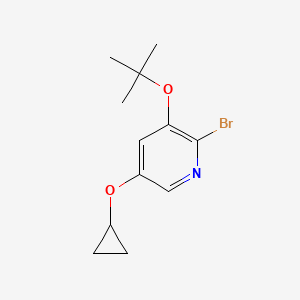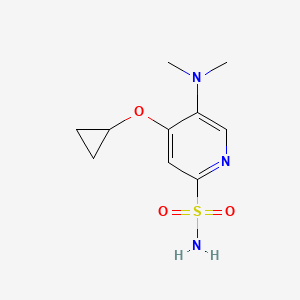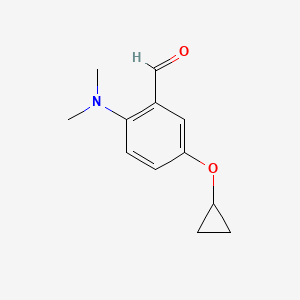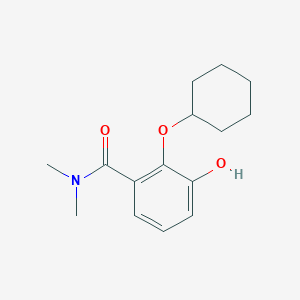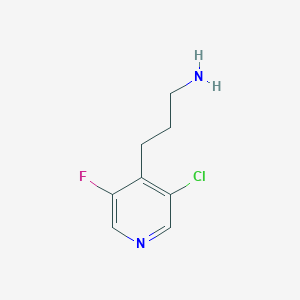
3-(3-Chloro-5-fluoropyridin-4-YL)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-5-fluoropyridin-4-YL)propan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluoropyridin-4-YL)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine.
Substitution Reaction: The starting material is treated with sodium methoxide to yield an intermediate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-5-fluoropyridin-4-YL)propan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding oxides and other derivatives.
Common Reagents and Conditions
Substitution: Sodium methoxide is commonly used for substitution reactions.
Reduction: Palladium on carbon (Pd/C) and ammonium formate are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amine derivatives, and oxides, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(3-Chloro-5-fluoropyridin-4-YL)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides due to its biological activity.
Materials Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-5-fluoropyridin-4-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
- 3-(5-Chloro-1H-indol-3-yl)propan-1-ol
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
Uniqueness
3-(3-Chloro-5-fluoropyridin-4-YL)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms enhances its reactivity and selectivity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C8H10ClFN2 |
|---|---|
Poids moléculaire |
188.63 g/mol |
Nom IUPAC |
3-(3-chloro-5-fluoropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-7-4-12-5-8(10)6(7)2-1-3-11/h4-5H,1-3,11H2 |
Clé InChI |
MSJBULNROQKNOR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Cl)CCCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


